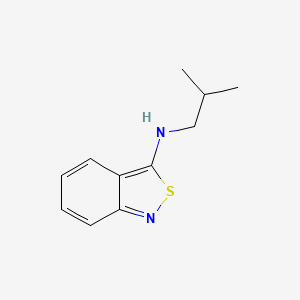
15(S)-15-Methyl prostaglandin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15(S)-15-Methyl prostaglandin is a synthetic analog of naturally occurring prostaglandins, which are lipid compounds derived from arachidonic acid. Prostaglandins play crucial roles in various physiological processes, including inflammation, blood flow regulation, and the induction of labor. The addition of a methyl group at the 15th position enhances the compound’s stability and biological activity, making it a valuable tool in scientific research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common approach starts with commercially available 2,5-dimethoxy-tetrahydrofuran, which undergoes a series of reactions such as organo-catalytic domino-aldol reaction, Mizoroki-Heck reaction, and Wittig reaction . The stereoselective introduction of the methyl group is achieved through specific reduction and oxidation reactions .
Industrial Production Methods: Industrial production of 15(S)-15-Methyl prostaglandin often employs chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high yields and stereoselectivity. Key transformations include Baeyer-Villiger oxidation and ketoreductase-catalyzed reduction . These methods are scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 15(S)-15-Methyl prostaglandin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to alcohols.
Substitution: Introduction of functional groups at specific positions on the prostaglandin skeleton.
Common Reagents and Conditions:
Oxidation: Pinnick oxidation conditions using sodium chlorite and acetic acid.
Reduction: Use of cyclic trialkylborohydride for stereoselective reduction.
Major Products: The major products formed from these reactions include various prostaglandin analogs with modified functional groups, which can be further utilized in research and therapeutic applications.
Scientific Research Applications
15(S)-15-Methyl prostaglandin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study prostaglandin synthesis and reactivity.
Biology: Investigated for its role in cell signaling and regulation of physiological processes.
Industry: Utilized in the development of prostaglandin-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 15(S)-15-Methyl prostaglandin involves binding to specific prostaglandin receptors, which are G-protein-coupled receptors. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological effects such as vasodilation, inhibition of platelet aggregation, and modulation of inflammation . The compound’s methyl group enhances its binding affinity and stability, making it more effective in exerting its biological effects.
Comparison with Similar Compounds
Prostaglandin E2 (PGE2): A naturally occurring prostaglandin with similar physiological effects but lower stability.
Prostaglandin F2α (PGF2α): Another natural prostaglandin involved in labor induction and regulation of blood flow.
15®-15-Methyl prostaglandin: The enantiomer of 15(S)-15-Methyl prostaglandin with different biological activity.
Uniqueness: this compound is unique due to its enhanced stability and specific stereochemistry, which confer higher biological activity and selectivity compared to its natural counterparts and other synthetic analogs .
Properties
Molecular Formula |
C22H38O5 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (Z)-7-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C22H38O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-20,23-24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6-,15-13+/t17-,18?,19+,20-,22+/m1/s1 |
InChI Key |
QQCOAAFKJZXJFP-PXYMJHMQSA-N |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/C1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC)O)O)O |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide](/img/structure/B12009840.png)
![2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B12009841.png)
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]hydrazine](/img/structure/B12009847.png)

![5-(4-methoxyphenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12009852.png)

![n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide](/img/structure/B12009866.png)
![Ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(naphthalen-1-ylmethylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12009880.png)

![Methyl 2-(4-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12009892.png)


